molecular formula C5H10N4O2S B2686230 1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide CAS No. 1006327-16-7

1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide

Cat. No.: B2686230
CAS No.: 1006327-16-7
M. Wt: 190.22
InChI Key: MIHIQIWPZOJLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with sulfonyl chloride and hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Reacting 1,3-dimethyl-1H-pyrazole with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Step 2: Adding hydrazine hydrate to the reaction mixture to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, hydrazine derivatives, and substituted pyrazoles, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration in fungi, leading to their death. The compound’s ability to interact with other molecular targets is also being investigated.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazole-4-sulfonamide: Similar in structure but lacks the hydrazide group.

    1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: Contains a sulfonyl chloride group instead of sulfonohydrazide.

    1,3-dimethyl-1H-pyrazole-4-sulfonic acid: The sulfonic acid derivative of the compound.

Uniqueness

1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide is unique due to its sulfonohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,3-dimethylpyrazole-4-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2S/c1-4-5(3-9(2)7-4)12(10,11)8-6/h3,8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHIQIWPZOJLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.